Tris(2-methylphenyl)methanol

Description

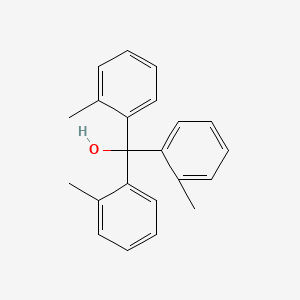

Tris(2-methylphenyl)methanol is a tertiary alcohol featuring a central carbon atom bonded to three 2-methylphenyl groups and a hydroxyl group. These compounds share structural motifs with this compound, particularly the 2-methylphenyl substituents, which influence steric and electronic properties. Such analogs are frequently employed in medicinal chemistry (e.g., as PD-1/PD-L1 inhibitors) and spectroscopic studies due to their chiral centers and conformational flexibility .

Properties

CAS No. |

6922-86-7 |

|---|---|

Molecular Formula |

C22H22O |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

tris(2-methylphenyl)methanol |

InChI |

InChI=1S/C22H22O/c1-16-10-4-7-13-19(16)22(23,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,23H,1-3H3 |

InChI Key |

UQGWZAMWUWHGMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)(C3=CC=CC=C3C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with methyl benzoate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tris(2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of tris(2-methylphenyl)ketone.

Reduction: Formation of tris(2-methylphenyl)methane.

Substitution: Formation of tris(2-methylphenyl)methyl chloride or tris(2-methylphenyl)methylamine.

Scientific Research Applications

Tris(2-methylphenyl)methanol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tris(2-methylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key analogs and their distinguishing features are summarized below:

| Compound Name | Structural Features | Key Differences from Tris(2-methylphenyl)methanol |

|---|---|---|

| (2-Methylphenyl)phenylmethanol (35) | One 2-methylphenyl and one phenyl group attached to the chiral carbon | Fewer 2-methylphenyl groups (1 vs. 3) |

| (2,6-Dimethylphenyl)phenylmethanol (37) | One 2,6-dimethylphenyl and one phenyl group | Additional methyl group on the aromatic ring |

| [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol | Benzodioxin substituent on the aromatic ring | Heterocyclic benzodioxin moiety enhances scaffold diversity |

| (2-Methyl-3-biphenylyl)methanol | Biphenyl central scaffold with a 2-methyl group | Extended π-system compared to tris(2-methylphenyl) groups |

Structural Implications :

- The number and position of methyl groups significantly alter steric bulk and conformational flexibility. For example, compound 37 exhibits greater steric hindrance than 35 due to two methyl groups on the aromatic ring, impacting its spectroscopic and reactivity profiles .

- Incyte’s compounds with such scaffolds show higher Tanimoto dissimilarity scores (average 0.3920) compared to simpler BMS scaffolds (average 0.4434), indicating greater structural diversity .

Spectroscopic and Conformational Behavior

- ECD Spectra: (R)-(2-methylphenyl)phenylmethanol (35) and (R)-(2,6-dimethylphenyl)phenylmethanol (37) exhibit nearly mirror-image electronic circular dichroism (ECD) spectra despite sharing the same absolute configuration. This contrast arises from differences in conformational ensembles: 35 adopts a planar conformation, while 37’s additional methyl group forces a non-planar geometry, altering π-π interactions and spectral signs . Key Data:

- 35 : Negative Cotton effect at 260 nm.

Vibrational Fine Structure :

Density functional theory (DFT) calculations confirm that conformational flexibility in 35 and 37 directly impacts their ECD spectra, emphasizing the role of substituents in modulating electronic transitions .

Biological Activity

Tris(2-methylphenyl)methanol, a compound with potential biological significance, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by three 2-methylphenyl groups attached to a central carbon atom bearing a hydroxyl group. This unique structure may contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

The above data suggests that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's efficacy is believed to be linked to its ability to modulate signaling pathways involved in cell proliferation and survival.

Case Study: Apoptotic Effects in Cancer Cells

In a study assessing the effects of this compound on MCF-7 breast cancer cells, researchers observed:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was noted, with an IC50 value of approximately 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment with the compound.

These findings underscore the potential of this compound as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Signal Modulation : In cancer cells, this compound may interfere with growth factor signaling pathways, promoting apoptosis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the phenyl rings can significantly impact its biological activity. For instance, substituents that enhance lipophilicity tend to improve antimicrobial efficacy.

Table 2: SAR Insights for this compound Derivatives

| Derivative | Activity Level | Key Modifications |

|---|---|---|

| Tris(3-chloromethylphenyl)methanol | High | Increased lipophilicity |

| Tris(4-nitrophenyl)methanol | Moderate | Electron-withdrawing groups |

| This compound | Baseline | Original structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.